

An In-depth Technical Guide to 2-(4-Carbamoylphenyl)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Carbamoylphenyl)propanoic acid

Cat. No.: B3012347

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This technical guide provides a comprehensive overview of **2-(4-carbamoylphenyl)propanoic acid**, including its chemical identifiers, potential synthetic routes, and relevant experimental protocols for the evaluation of its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identifiers

Table 1: Chemical Identifiers for **2-(4-Carbamoylphenyl)propanoic acid**

Identifier	Value
CAS Number	1624261-50-2
IUPAC Name	2-(4-carbamoylphenyl)propanoic acid
Molecular Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.2 g/mol
SMILES	CC(C1=CC=C(C=C1)C(N)=O)C(O)=O
InChIKey	MUWUEBLDZNJSQR-UHFFFAOYSA-N
PubChem CID	69653013

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(4-carbamoylphenyl)propanoic acid** is not readily available in the public domain, a general synthetic approach for 2-arylpropanoic acids can be adapted. A plausible synthetic route involves the Friedel-Crafts reaction followed by hydrolysis.

General Synthesis of 2-(4-substituted-phenyl)propanoic acids

A common method for the synthesis of 2-arylpropanoic acids is the Friedel-Crafts reaction of an aromatic compound with a propionylating agent, followed by further modifications. For **2-(4-carbamoylphenyl)propanoic acid**, a potential synthetic pathway could start from a readily available substituted benzene derivative.

Experimental Protocol: Synthesis of 2-(4-Alkylphenyl)propanoic Acid (A Representative Method)

This protocol describes a general method for the synthesis of 2-(4-alkylphenyl)propanoic acids, which can be conceptually adapted.

Materials:

- Alkylbenzene (e.g., toluene, ethylbenzene)
- Ethyl 2-chloropropionate
- Anhydrous aluminum chloride (AlCl_3)
- Toluene (solvent)
- Hydrochloric acid (HCl)
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment

Procedure:

- Friedel-Crafts Alkylation:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkylbenzene in toluene.
 - Cool the mixture in an ice bath.
 - Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
 - Add ethyl 2-chloropropionate dropwise to the reaction mixture.
 - Allow the reaction to proceed at low temperature for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, quench the reaction by slowly adding crushed ice and then dilute hydrochloric acid.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-alkylphenyl)propanoate.
- Hydrolysis:
 - To the crude ester, add a solution of sodium hydroxide or hydrochloric acid.
 - Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
 - Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

- Filter the precipitate, wash with cold water, and dry to yield the crude 2-(4-alkylphenyl)propanoic acid.
- Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Biological Activity and Experimental Protocols

The biological activity of **2-(4-carbamoylphenyl)propanoic acid** has not been extensively reported. However, compounds with a 2-phenylpropanoic acid scaffold are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

- COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compound (**2-(4-carbamoylphenyl)propanoic acid**)
- Reference inhibitor (e.g., celecoxib, ibuprofen)
- Reaction buffer (e.g., Tris-HCl)
- Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
- Microplate reader

Procedure:

- Enzyme Preparation:

- Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
- Incubation:
 - In a microplate, add the reaction buffer, enzyme solution, and the test compound at various concentrations.
 - Include wells for a positive control (reference inhibitor) and a negative control (vehicle).
 - Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Reaction Initiation and Termination:
 - Initiate the enzymatic reaction by adding arachidonic acid to all wells.
 - Incubate for a specific time (e.g., 10 minutes) at 37°C.
 - Terminate the reaction by adding a stop solution (e.g., a strong acid).
- Quantification of Prostaglandin E₂:
 - Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
 - Read the absorbance using a microplate reader.
- Data Analysis:
 - Calculate the percentage of COX inhibition for each concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Carageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of a compound.

Materials:

- Rodents (e.g., Wistar rats or Swiss albino mice)
- Carrageenan solution (1% w/v in saline)
- Test compound (**2-(4-carbamoylphenyl)propanoic acid**)
- Reference drug (e.g., indomethacin)
- Plethysmometer

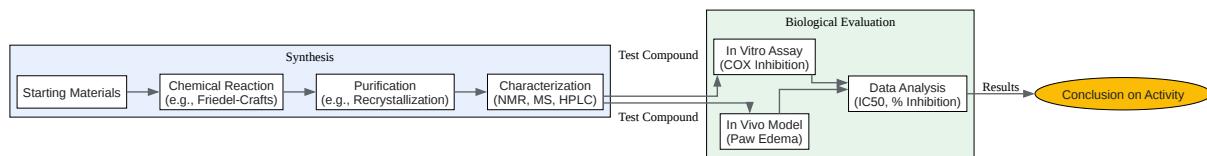
Procedure:

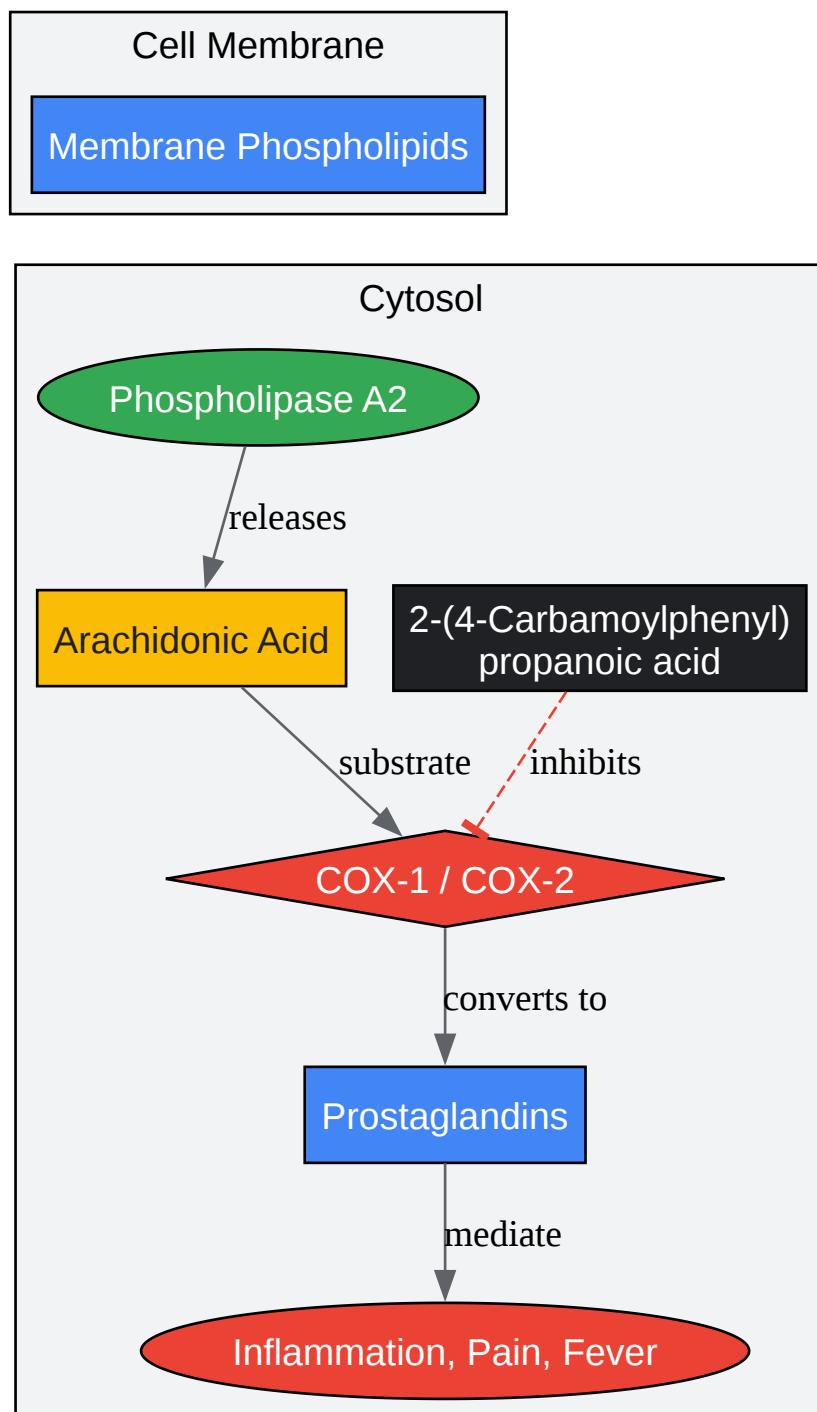
- Animal Acclimatization and Grouping:
 - Acclimatize the animals to the laboratory conditions for at least one week.
 - Divide the animals into groups: a control group, a reference drug group, and one or more test compound groups.
- Compound Administration:
 - Administer the test compound and the reference drug to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before the induction of inflammation. The control group receives the vehicle.
- Induction of Edema:
 - Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema:
 - Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

- Data Analysis:
 - Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
 - Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations

Logical Workflow for Synthesis and Evaluation



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